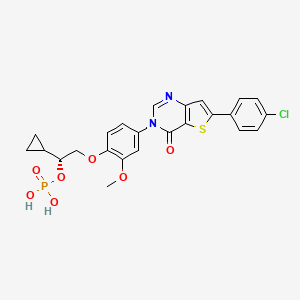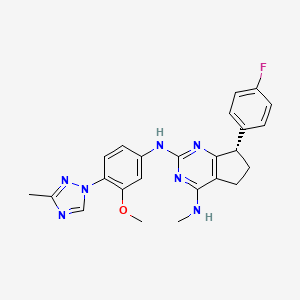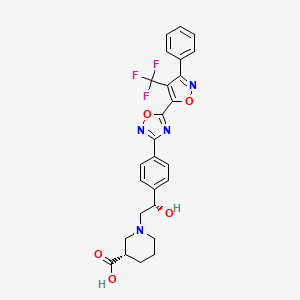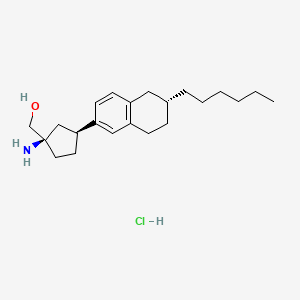
BRD0539
Vue d'ensemble
Description
BRD0539 est un inhibiteur de petite molécule connu pour sa capacité à inhiber l'activité de la protéine 9 associée à CRISPR (Cas9) provenant de Streptococcus pyogenes. Ce composé est perméable aux cellules et non toxique, ce qui en fait un outil précieux dans la recherche sur l'édition de gènes. Il a été identifié comme un inhibiteur puissant qui perturbe la liaison de Cas9 à l'ADN, fournissant ainsi un moyen de contrôler les systèmes d'édition du génome basés sur CRISPR-Cas9 .
Applications De Recherche Scientifique
BRD0539 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of CRISPR-Cas9 activity and to develop new gene-editing technologies.
Biology: Employed in research to understand the mechanisms of gene regulation and to control gene expression in various organisms.
Medicine: Potential applications in gene therapy and the development of treatments for genetic disorders by controlling the activity of CRISPR-Cas9.
Industry: Utilized in the development of new biotechnological applications and products that require precise gene editing .
Mécanisme D'action
Target of Action
The primary target of BRD0539 is Streptococcus pyogenes Cas9 (SpCas9) . SpCas9 is a key enzyme in the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Mode of Action
This compound is a cell-permeable and non-toxic inhibitor of SpCas9 . It disrupts the binding of SpCas9 to DNA, thereby inhibiting its activity . This disruption allows for dose and temporal control of SpCas9-based systems .
Biochemical Pathways
The inhibition of SpCas9 by this compound affects the CRISPR-Cas9 system , a biochemical pathway involved in genome editing . By disrupting SpCas9-DNA binding, this compound prevents the DNA cleavage that is necessary for genome editing .
Result of Action
The primary result of this compound’s action is the inhibition of SpCas9 activity . This inhibition disrupts the CRISPR-Cas9 system and prevents genome editing . The compound allows for dose and temporal control of SpCas9-based systems, providing a means to regulate genome editing .
Action Environment
This compound is stable under physiological conditions , suggesting that it retains its inhibitory activity in the complex environment of the human body.
Analyse Biochimique
Biochemical Properties
BRD0539 has been shown to disrupt the interaction between the Streptococcus pyogenes Cas9 (SpCas9) and DNA . This interaction is crucial for the functioning of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Cellular Effects
In cellular assays, this compound has been shown to reversibly inhibit SpCas9 . This allows for dose and temporal control of SpCas9-based tools, including transcription activation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of the SpCas9-DNA interaction . This disruption prevents SpCas9 from binding to the protospacer adjacent motif, a necessary step for the functioning of the CRISPR-Cas9 system .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable in human plasma . Its inhibitory effects on SpCas9 are reversible, allowing for control over the duration of its effects .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its ability to reversibly inhibit SpCas9 suggests that its effects could be modulated by adjusting the dosage .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its role as an inhibitor of SpCas9, it may interact with enzymes and cofactors involved in the CRISPR-Cas9 system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been reported. It has been shown to be cell-permeable, suggesting that it can cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound has not been reported. Given its role as an inhibitor of SpCas9, it is likely to be found in the nucleus where SpCas9 exerts its effects .
Méthodes De Préparation
La préparation de BRD0539 implique une série de voies de synthèse et de conditions réactionnelles. L'une des méthodes comprend l'utilisation de la synthèse orientée vers la diversité (DOS) pour créer des bibliothèques de petites molécules enrichies pour le criblage de hits Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement préparé dans les laboratoires de recherche en utilisant des techniques de synthèse organique standard .
Analyse Des Réactions Chimiques
BRD0539 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme un outil pour étudier l'inhibition de l'activité CRISPR-Cas9 et pour développer de nouvelles technologies d'édition de gènes.
Biologie : Employé dans la recherche pour comprendre les mécanismes de la régulation des gènes et pour contrôler l'expression des gènes dans divers organismes.
Médecine : Applications potentielles en thérapie génique et dans le développement de traitements pour les maladies génétiques en contrôlant l'activité de CRISPR-Cas9.
Industrie : Utilisé dans le développement de nouvelles applications et produits biotechnologiques qui nécessitent une édition de gènes précise .
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la protéine 9 associée à CRISPR (Cas9) provenant de Streptococcus pyogenes. Le composé se lie à Cas9 et perturbe son interaction avec l'ADN, empêchant la formation de l'état lié à l'ADN. Cette inhibition est dose-dépendante et réversible, permettant un contrôle temporel précis de l'activité de Cas9. This compound n'interfère pas avec l'interaction entre Cas9 et l'ARN guide, soulignant sa spécificité .
Comparaison Avec Des Composés Similaires
BRD0539 est unique en sa capacité à inhiber spécifiquement l'activité de Streptococcus pyogenes Cas9 sans affecter d'autres nucléases associées à CRISPR telles que FnCpf1. Des composés similaires comprennent :
BRD20322 : Un autre inhibiteur de petite molécule de Cas9 avec des propriétés similaires mais une structure moléculaire différente.
Bhc-BRD0539 : Un ligand de petite molécule dérivé de la coumarine qui peut décager l'inhibiteur actif après irradiation lumineuse, offrant une double inhibition de l'activité de Cas9 par photomodulation
This compound se démarque par sa perméabilité cellulaire, sa non-toxicité et sa spécificité pour Streptococcus pyogenes Cas9, ce qui en fait un outil précieux pour la recherche sur l'édition de gènes .
Propriétés
IUPAC Name |
[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIXFMISSBIJL-DCEDVJGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?
A1: this compound, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that this compound binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, this compound binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.
Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to this compound's ability to inhibit CRISPR-Cas9?
A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active this compound molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)


![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)

![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)

